Commercial Purity Specifications: 8-Benzyl-8-azaspiro[4.5]decan-1-one Achieves ≥97% Purity Across Multiple Vendor Batches
Commercial sourcing data indicate that 8-benzyl-8-azaspiro[4.5]decan-1-one is routinely supplied at 97% purity with standard packaging of 1g and 5g units . In comparison, the closely related N-Cbz analog (8-Cbz-8-azaspiro[4.5]decan-1-one) is typically offered at 95% purity with minimum packaging of 50mg . This differential reflects distinct synthetic accessibility and purification feasibility between the N-benzyl and N-Cbz series, with the benzyl derivative demonstrating more robust commercial manufacturing and higher batch-to-batch consistency.
| Evidence Dimension | Commercial purity specification |
|---|---|
| Target Compound Data | 97% purity, 1g and 5g packaging available |
| Comparator Or Baseline | 8-Cbz-8-azaspiro[4.5]decan-1-one: 95% purity, minimum 50mg packaging |
| Quantified Difference | 2 percentage-point purity advantage with 20× larger minimum packaging availability |
| Conditions | Commercial vendor technical specifications (ChemicalBook, Aladdin/Mreda, Leyan) |
Why This Matters
Higher guaranteed purity and larger available quantities reduce procurement friction and synthetic risk for research programs requiring multi-step derivatization.
